molecular formula C19H27N3O3 B2655092 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea CAS No. 1208378-95-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Cat. No.: B2655092
CAS No.: 1208378-95-3
M. Wt: 345.443
InChI Key: XRWGATQOKTUQPO-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a cyclopentylpiperidine group, and a urea linkage, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivativeThe final step involves the formation of the urea linkage via a reaction between an isocyanate and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted cyclopentylpiperidine compounds .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the cyclopentylpiperidine group can modulate receptor activity. The urea linkage allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(21-15-5-6-17-18(11-15)25-13-24-17)20-12-14-7-9-22(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWGATQOKTUQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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